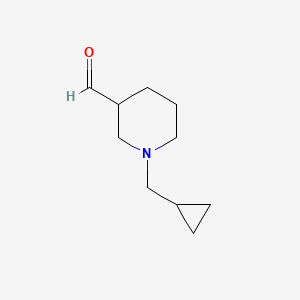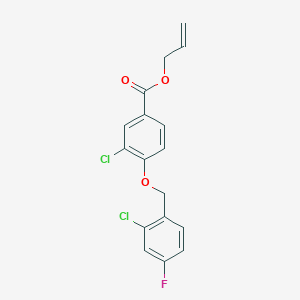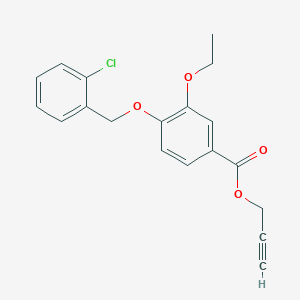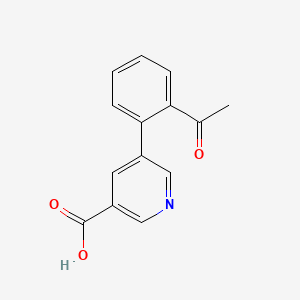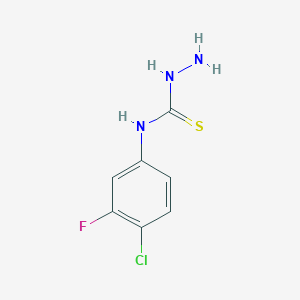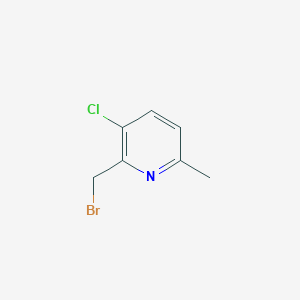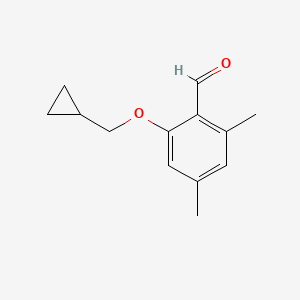
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclopropylmethoxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dimethylbenzaldehyde.
Cyclopropylmethoxy Substitution: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 4,6-dimethylbenzaldehyde with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF at elevated temperatures.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
4,6-Dimethylbenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different chemical properties and applications.
2-(Cyclopropylmethoxy)-4-methylbenzaldehyde: Similar structure but with only one methyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both cyclopropylmethoxy and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9-5-10(2)12(7-14)13(6-9)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3 |
Clave InChI |
IUAWSERVAVBDHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OCC2CC2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


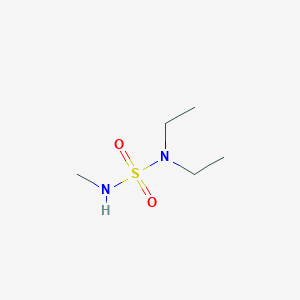
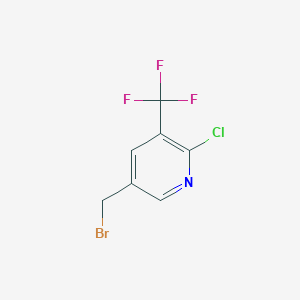
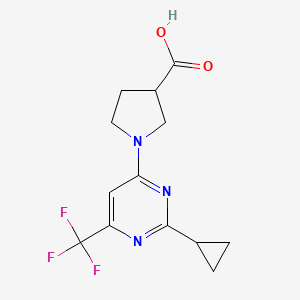
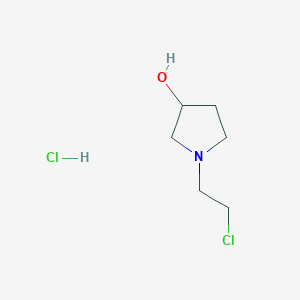
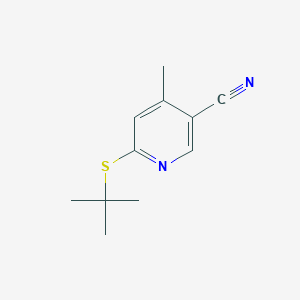
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
